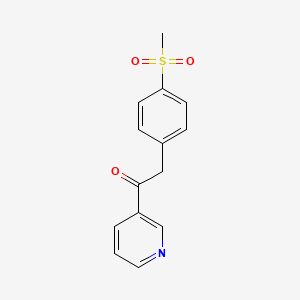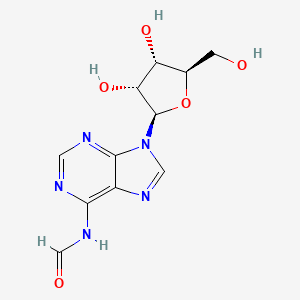
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, yielding regioisomeric pyrazoles . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs cost-effective and scalable methods. For instance, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or other oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often using halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
Applications De Recherche Scientifique
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which 1-ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory properties could be linked to the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Cyanoacetyl-3,5-dimethylpyrazole
- 3(5)-Aminopyrazoles
Uniqueness: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may offer enhanced stability, reactivity, or specific biological activities .
Propriétés
Numéro CAS |
1338247-20-3 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22026 |
Synonymes |
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
